2-(1H-pyrazol-1-yl)pyridin-3-amine chemical structure and properties
2-(1H-pyrazol-1-yl)pyridin-3-amine chemical structure and properties
An In-Depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-3-amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)pyridin-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical structure, a robust synthetic pathway, its physicochemical and spectroscopic properties, and its potential applications as a versatile scaffold. The guide is structured to provide both foundational knowledge and practical, field-proven insights for scientists engaged in synthetic chemistry and drug discovery.
Introduction and Strategic Importance
2-(1H-pyrazol-1-yl)pyridin-3-amine is a bifunctional heterocyclic molecule that incorporates two key pharmacophores: the pyrazole ring and the 3-aminopyridine moiety. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] Aminopyrazole derivatives, in particular, are recognized as versatile frameworks in drug discovery, with applications as kinase inhibitors, anticancer, and anti-inflammatory agents.[2][3] The aminopyridine component is also critical, serving as a versatile synthetic handle and a key interaction domain in many biologically active compounds.
The strategic combination of these two rings in 2-(1H-pyrazol-1-yl)pyridin-3-amine creates a unique scaffold with a defined three-dimensional geometry, making it an attractive starting point for the development of targeted therapeutics. This guide elucidates the core chemical principles and methodologies required to synthesize, characterize, and utilize this valuable compound.
Chemical Identity and Structure
The foundational step in utilizing any chemical entity is a precise understanding of its structure and identifiers.
Chemical Structure
The molecule consists of a 1H-pyrazole ring linked at its N1 position to the C2 position of a pyridine ring, which is substituted with an amino group at the C3 position.
Figure 1: Chemical structure of 2-(1H-pyrazol-1-yl)pyridin-3-amine.
Key Identifier Information
Proper identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 172784-50-8 | [4][5] |
| Molecular Formula | C₈H₈N₄ | [6] |
| Molecular Weight | 160.18 g/mol | [4][6] |
| IUPAC Name | 2-(1H-pyrazol-1-yl)pyridin-3-amine | N/A |
Synthesis and Characterization
While specific literature detailing the complete experimental synthesis and characterization of this exact molecule is sparse, a reliable synthetic route can be designed based on well-established principles of heterocyclic chemistry. The proposed pathway involves a two-step sequence starting from commercially available 2-chloro-3-nitropyridine.
Proposed Synthetic Pathway
The synthesis proceeds via two logical steps:
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position of 2-chloro-3-nitropyridine is highly activated towards nucleophilic displacement by the electron-withdrawing nitro group at the C3 position. Reaction with 1H-pyrazole, a nitrogen nucleophile, yields the intermediate, 2-(1H-pyrazol-1-yl)-3-nitropyridine.
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Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine using standard reducing agents to yield the final product. Common methods include reduction with tin(II) chloride (SnCl₂) or catalytic hydrogenation.[7][8]
Figure 2: Proposed two-step synthesis of the target compound.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating, with clear checkpoints for confirming the progression of the reaction.
Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-3-nitropyridine (Intermediate)
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Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), 1H-pyrazole (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
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Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the pyrazole, increasing its nucleophilicity.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The consumption of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression.
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Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will precipitate the product.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Step 2: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine (Final Product)
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Reagent Preparation: In a round-bottom flask, suspend the crude 2-(1H-pyrazol-1-yl)-3-nitropyridine (1.0 eq) in ethanol.
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Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.[8] Carefully add concentrated hydrochloric acid (HCl) dropwise while stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours.
-
Causality: SnCl₂ in acidic media is a classic and effective reagent for the reduction of aromatic nitro groups to primary amines.
-
-
Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate spot and the appearance of a new, often UV-active and more polar amine spot, confirms the reduction.
-
Work-up: After completion, cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Trustworthiness: The neutralization step is critical. It deprotonates the amine product, making it soluble in organic solvents, and precipitates tin salts, which can then be removed.
-
-
Extraction & Isolation: Extract the aqueous mixture multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude amine by column chromatography on silica gel to obtain the final product.
Physicochemical and Spectroscopic Properties
Characterization is essential for confirming the identity and purity of the synthesized compound. While extensive experimental data is not publicly available, the expected properties can be reliably predicted.
Physicochemical Data
| Property | Predicted/Known Value | Notes |
| Appearance | White to light yellow or tan solid | Typical for aromatic amines. |
| Melting Point | Not reported | Expected to be a solid at room temperature. |
| Solubility | Soluble in methanol, DMSO, chloroform; sparingly soluble in water. | Based on the polarity of the functional groups. |
Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic signatures for 2-(1H-pyrazol-1-yl)pyridin-3-amine. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[9][10]
| Technique | Expected Signature |
| ¹H NMR | δ 8.1-8.3 ppm (d, 1H): Pyridine H6 proton. δ 7.8-8.0 ppm (d, 1H): Pyrazole H5' proton. δ 7.2-7.4 ppm (dd, 1H): Pyridine H4 proton. δ 7.0-7.2 ppm (dd, 1H): Pyridine H5 proton. δ 6.4-6.6 ppm (t, 1H): Pyrazole H4' proton. δ 4.5-5.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | δ 145-155 ppm : C2, C6 (Pyridine) & C3', C5' (Pyrazole). δ 135-145 ppm : C3 (Pyridine, amine-bearing). δ 120-130 ppm : C4, C5 (Pyridine). δ 105-115 ppm : C4' (Pyrazole). |
| IR (cm⁻¹) | 3450-3300 cm⁻¹ : Two sharp bands, asymmetric & symmetric N-H stretch of primary amine. 3150-3100 cm⁻¹ : Aromatic C-H stretch. 1620-1580 cm⁻¹ : N-H bending (scissoring) vibration. 1580-1450 cm⁻¹ : C=C and C=N ring stretching vibrations. 1350-1250 cm⁻¹ : Aromatic C-N stretching vibration. |
| Mass Spec (EI) | m/z 160 (M⁺) : Molecular ion peak. Key Fragments : m/z 133 (loss of HCN), m/z 105 (further fragmentation). |
Chemical Reactivity and Derivatization Potential
The primary amine at the C3 position is the most reactive site for derivatization, making this molecule an excellent scaffold for building chemical libraries.
Key Reactions
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Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a common strategy to probe binding pockets in drug targets.
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Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.
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Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
Figure 3: Key derivatization reactions of the primary amine group.
Applications in Medicinal Chemistry and Drug Discovery
The 2-(pyrazol-1-yl)pyridine scaffold is a proven pharmacophore. A series of derivatives were reported as potent inhibitors of ALK5 (TGFβ receptor I kinase), with potential applications in preventing dermal scarring.[11] The addition of the 3-amino group enhances the molecule's utility by providing a vector for modification, allowing chemists to systematically explore the structure-activity relationship (SAR) of the scaffold against various biological targets.
Given the known activities of related compounds, 2-(1H-pyrazol-1-yl)pyridin-3-amine and its derivatives are prime candidates for screening and development in several therapeutic areas:
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Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.
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Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways, such as p38 MAP kinase.[3]
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Neurodegenerative Disorders: Certain kinase inhibitors have shown potential in treating diseases like Alzheimer's and Parkinson's.
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Infectious Diseases: The pyrazole core is present in compounds with antibacterial and antiviral properties.[2]
Conclusion
2-(1H-pyrazol-1-yl)pyridin-3-amine is a high-value chemical scaffold that merges the favorable properties of both pyrazole and aminopyridine rings. This guide has outlined a robust and logical synthetic pathway, provided a detailed profile of its expected chemical and spectroscopic properties, and highlighted its significant potential for derivatization. For researchers and drug development professionals, this compound represents a versatile and promising starting point for the design and synthesis of novel, targeted therapeutics. Its strategic importance is underscored by the proven success of related structures in a multitude of medicinal chemistry programs.
References
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Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (n.d.). PubMed Central. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2020). MDPI. [Link]
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Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. (2012). PubMed. [Link]
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